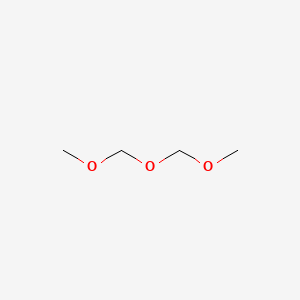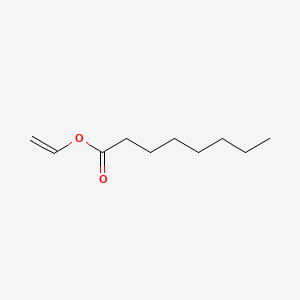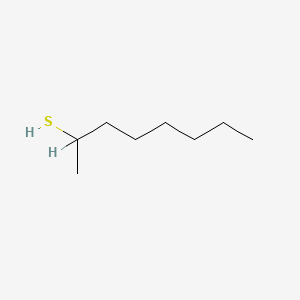
Propanoic acid, 3-mercapto-, octadecyl ester
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Surface Modification
A study on propylsulfonic and octyl co-functionalised propylsulfonic catalysts revealed their preparation by post-modification of MCM-41 with mercaptopropyltrimethoxysilane (MPTS) to achieve surface coverages spanning a range. The incorporation of octyl groups was found to enhance the esterification activity, demonstrating the role of hydrophobicity and lateral interactions between adjacent sulfonic acid head groups in improving acid strength and catalytic activity (Dacquin et al., 2010). This research provides insight into the potential for modifying surfaces with specific functional groups to achieve desired catalytic properties.
Self-Assembly and Surface Functionalization
The formation of well-ordered monolayers on metal oxide surfaces, such as tantalum(V) oxide, through self-assembly processes, demonstrates the potential for functionalizing surfaces for various applications. Octadecyl phosphoric acid ester, a compound structurally related to "Propanoic acid, 3-mercapto-, octadecyl ester," was shown to produce oriented, well-ordered monolayers, indicating its utility in biochemical analysis and sensor development (Brovelli et al., 1999).
Environmental Applications
The modification of cellulose filter paper with 3-mercapto-propanoic acid for the rapid removal of arsenate from drinking water highlights the environmental significance of such compounds. The modified filter paper demonstrated a significant arsenate uptake capacity, showcasing its potential as a low-cost but efficient adsorbent for water purification (Pramanik et al., 2019).
Synthesis and Material Science
Research on the synthesis of solid acid catalysts for esterification with the assistance of elevated pressure involved the immobilization of (3-mercaptopropyl)trimethoxysilane (MPTMS) on mesoporous silica, showing the impact of modification techniques on acidity. This provides a pathway for the synthesis of materials with tailored acidic properties for catalytic processes (Trejda et al., 2019).
Biochemische Analyse
Biochemical Properties
Propanoic acid, 3-mercapto-, octadecyl ester plays a significant role in biochemical reactions, particularly in surface science and bioconjugation. This compound interacts with various enzymes, proteins, and other biomolecules through its thiol group, which can form covalent bonds with cysteine residues in proteins. These interactions are crucial for the immobilization of biomolecules on surfaces, enhancing the stability and functionality of biosensors and other bioanalytical devices.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its lipophilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability. This compound can also modulate cell signaling pathways by interacting with membrane-bound receptors and enzymes, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific protein involved. Additionally, the compound’s integration into cell membranes can alter membrane properties, affecting the activity of membrane-bound proteins and receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable when stored in a cool, dry place, but it can degrade over time if exposed to light or heat . Long-term studies have shown that its effects on cellular function can persist, with potential changes in cell signaling and metabolism observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and improve the stability of biomolecules on surfaces. At high doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and membrane integrity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its integration into cellular processes. Its metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function. The compound’s interactions with enzymes such as thiolases and esterases are particularly important for its metabolic processing.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets. This distribution pattern can affect its localization and activity within different cellular compartments.
Subcellular Localization
This compound is primarily localized in cell membranes and lipid-rich organelles due to its lipophilic character. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. Its presence in these regions can influence membrane properties and the activity of membrane-bound proteins.
Eigenschaften
IUPAC Name |
octadecyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21(22)18-20-24/h24H,2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUPUEARJPTGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067646 | |
| Record name | Propanoic acid, 3-mercapto-, octadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31778-15-1 | |
| Record name | Octadecyl 3-mercaptopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31778-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-mercapto-, octadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031778151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-mercapto-, octadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl 3-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















